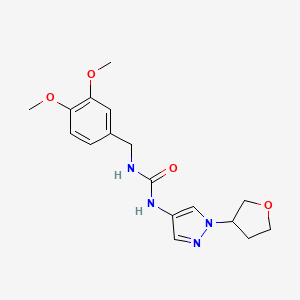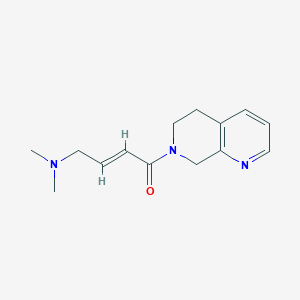
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one, also known as DNBC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DNBC is a small molecule that belongs to the class of organic compounds known as naphthyridines.
Wissenschaftliche Forschungsanwendungen
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one is in the field of cancer research. Studies have shown that (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Wirkmechanismus
The mechanism of action of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are known to play important roles in cancer cell growth and survival.
Biochemische Und Physiologische Effekte
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. Studies have shown that (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer cell growth and survival. (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has also been shown to have anti-inflammatory properties, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer cell growth and survival. However, (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one is also highly toxic and can cause significant damage to normal cells, which limits its use in certain experiments. Additionally, (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one is a relatively new compound, and more research is needed to fully understand its potential applications and limitations in lab experiments.
Zukünftige Richtungen
There are several future directions for research on (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one. One area of interest is the development of more efficient synthesis methods for (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one, which could lead to increased availability and lower costs. Another area of interest is the development of new derivatives of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one with improved anti-cancer activity and reduced toxicity. Additionally, more research is needed to fully understand the mechanism of action of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one and its potential applications in other fields of scientific research, such as inflammation and neurodegenerative diseases.
Synthesemethoden
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one can be synthesized through a multi-step process that involves the condensation of 2,6-dichloro-3-nitropyridine with 2,4-pentanedione in the presence of a base, followed by reduction of the nitro group using sodium dithionite. The resulting compound is then reacted with dimethylamine to yield (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one.
Eigenschaften
IUPAC Name |
(E)-1-(6,8-dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-16(2)9-4-6-14(18)17-10-7-12-5-3-8-15-13(12)11-17/h3-6,8H,7,9-11H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKZPLWQDHRSCT-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N1CCC2=C(C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CCC2=C(C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
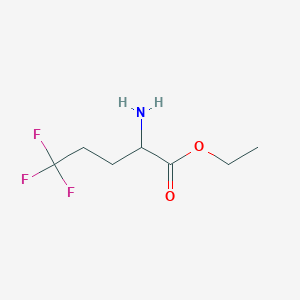
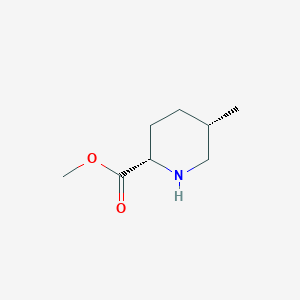
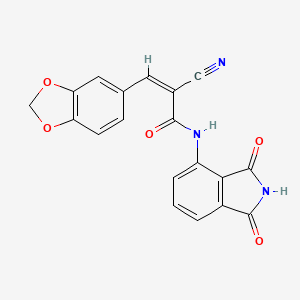
![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
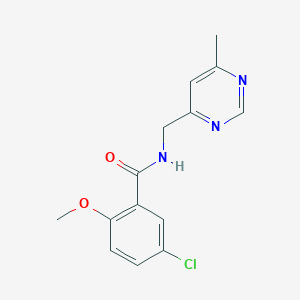
![3-Difluoromethyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2586218.png)
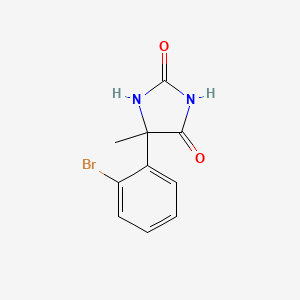
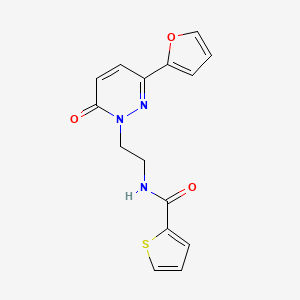
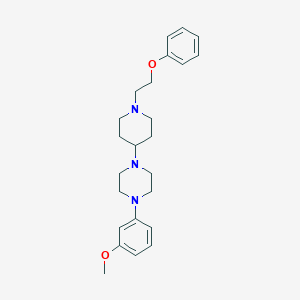
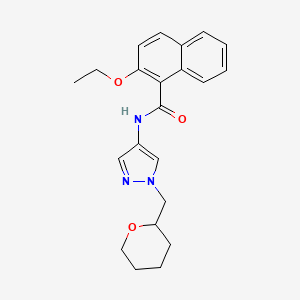
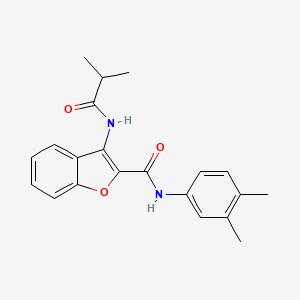
![N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2586226.png)
